5-Bromo-3-(thiophen-2-yl)-1H-indazole
Overview
Description
5-Bromo-3-(thiophen-2-yl)-1H-indazole is a brominated indazole derivative with a thiophene ring at the 3-position. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
Indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . This suggests that 5-Bromo-3-(thiophen-2-yl)-1H-indazole may also interact with various biological targets.
Mode of Action
It is known that indole derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes . The bromine and thiophene groups in this compound may enhance its binding affinity or alter its interaction with targets.
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways .
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . Therefore, this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(thiophen-2-yl)-1H-indazole typically involves the following steps:
Bromination: The starting material, indazole, undergoes bromination to introduce the bromo group at the 5-position.
Thiophene Coupling: The brominated indazole is then coupled with thiophene-2-carboxaldehyde or thiophene-2-boronic acid using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.
Reduction and Cyclization: The resulting intermediate undergoes reduction and cyclization to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-(thiophen-2-yl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to convert functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols to replace the bromo group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid (CH3COOH) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) with a palladium catalyst are typical reducing agents.
Substitution: Amines, alcohols, and other nucleophiles are used in substitution reactions, often in the presence of a base such as triethylamine (Et3N).
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols, amines, and other reduced functional groups.
Substitution Products: Amides, ethers, and other substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound has shown biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: The compound's unique properties make it useful in the development of advanced materials, such as organic semiconductors and dyes for solar cells.
Comparison with Similar Compounds
5-Bromo-3-(thiophen-2-yl)-1H-indazole is structurally similar to other indazole derivatives and thiophene-containing compounds. its unique combination of bromo and thiophene groups provides distinct chemical and biological properties. Some similar compounds include:
3-(5-Bromothieno[3,2-b]thiophen-2-yl)-2-cyanoacrylic acid: Used in dye synthesis for solar cells.
3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-hexyldecyl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione: Employed in organic semiconductor applications.
Properties
IUPAC Name |
5-bromo-3-thiophen-2-yl-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2S/c12-7-3-4-9-8(6-7)11(14-13-9)10-2-1-5-15-10/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQXXMHJJVLCNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC3=C2C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670297 | |
Record name | 5-Bromo-3-(thiophen-2-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911305-81-2 | |
Record name | 5-Bromo-3-(2-thienyl)-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=911305-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-(thiophen-2-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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